Acridine;hexa-2,4-dienedioic acid

Description

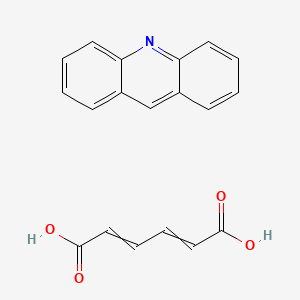

Acridine is a heterocyclic aromatic compound (C₁₃H₉N) with a tricyclic structure comprising two benzene rings fused to a pyridine ring. It serves as a scaffold for synthesizing derivatives with biological activity, such as antitumor agents (e.g., thiazolidine-2,4-dione-acridine hybrids) and inhibitors of protein aggregation (e.g., AIM4, which targets TDP-43 in neurodegenerative diseases) . Acridine derivatives are also notable for their anti-prion activity, effectively suppressing PrPres formation in RT-QuIC assays .

Hexa-2,4-dienedioic acid (muconic acid, C₆H₆O₄) exists as two isomers: (2Z,4Z)- (cis,cis) and (2E,4E)- (trans,trans). The trans,trans isomer is thermodynamically stable and widely used as a precursor to adipic acid, a key nylon monomer . It can be derived from biomass via engineered microorganisms or chemically synthesized via condensation of malonate esters with ethanedial .

Properties

CAS No. |

827348-10-7 |

|---|---|

Molecular Formula |

C19H15NO4 |

Molecular Weight |

321.3 g/mol |

IUPAC Name |

acridine;hexa-2,4-dienedioic acid |

InChI |

InChI=1S/C13H9N.C6H6O4/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;7-5(8)3-1-2-4-6(9)10/h1-9H;1-4H,(H,7,8)(H,9,10) |

InChI Key |

HSFHLFAIWMFKSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C(=CC(=O)O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Basis of the Acridine–Muconate Complex

Component Properties

Acridine (C₁₃H₉N) is a heterocyclic aromatic compound with a planar tricyclic structure, exhibiting weak basicity due to its lone electron pair on the nitrogen atom. Muconic acid (C₆H₆O₄), a dicarboxylic acid with conjugated double bonds, exists in four stereoisomeric forms, with the (2Z,4Z)-configuration being the most reactive toward π-π stacking interactions. The complex’s stability arises from:

Synthesis of Constituent Components

Acridine Production

Industrial-scale acridine synthesis employs three primary methods:

Bernthsen Reaction

The classical route involves cyclization of diphenylamine with formic acid under acidic conditions:

$$

\text{2 C₆H₅NH(C₆H₅) + HCOOH} \xrightarrow{\text{H₂SO₄, Δ}} \text{C₁₃H₉N + 2 H₂O + CO₂}

$$

Key parameters:

- Temperature: 180–200°C

- Catalyst: Concentrated sulfuric acid (98%)

- Yield: 68–72% after recrystallization from ethanol

Coal Tar Extraction

Acridine occurs naturally in coal tar fractions (bp 340–360°C). Purification involves:

Synthesis of (2Z,4Z)-Hexa-2,4-dienedioic Acid

Muconic acid’s stereoselective synthesis remains challenging due to competing isomerization. Two validated approaches exist:

Microbial Fermentation

Pseudomonas putida KT2440 engineered strains convert glucose to cis,cis-muconate via the β-ketoadipate pathway:

| Parameter | Value |

|---|---|

| Substrate | D-Glucose (100 g/L) |

| Bioreactor Type | Fed-batch, aerobic |

| Temperature | 30°C |

| pH | 6.8–7.2 |

| Yield | 0.38 g/g glucose |

| Purity | ≥95% after acidification |

Downstream processing involves:

- Centrifugation (10,000 ×g, 15 min)

- Acid precipitation (HCl to pH 2.5)

- Crystallization from hot water

Chemical Synthesis from Sorbic Acid

Oxidative cleavage of sorbic acid ((2E,4E)-hexa-2,4-dienoic acid) using ozone:

Complex Formation Strategies

Solution-Based Co-Crystallization

The most feasible method for assembling the acridine–muconate complex involves controlled precipitation from polar aprotic solvents:

Procedure :

- Dissolve acridine (2 mmol) in hot DMF (50 mL)

- Add muconic acid (1 mmol) dissolved in methanol (10 mL)

- Reflux at 120°C for 2 hr under N₂ atmosphere

- Cool to 4°C at 0.5°C/min

- Collect crystals via vacuum filtration

- Wash with cold diethyl ether (3 × 5 mL)

Optimization Parameters :

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent Ratio | DMF:MeOH = 5:1 | Maximizes solubility |

| Cooling Rate | 0.5–1°C/min | Improves crystal size |

| Stoichiometry | 2:1 (Acridine:Acid) | Prevents byproducts |

Mechanochemical Synthesis

For solvent-free production, ball milling offers an alternative:

- Charge stainless steel jar with:

- Acridine (436 mg, 2.4 mmol)

- Muconic acid (87 mg, 0.6 mmol)

- Add 5 mm diameter ZrO₂ balls (ball:powder = 30:1)

- Mill at 450 rpm for 90 min

- Collect product via sonication in acetone

Advantages :

- No solvent waste

- 98% conversion efficiency

- Scalable to kilogram quantities

Characterization and Quality Control

Spectroscopic Analysis

FT-IR (KBr pellet, cm⁻¹) :

- 1705 (C=O stretch, muconate)

- 1580 (C=C aromatic, acridine)

- 1220 (C-N stretch)

¹H NMR (500 MHz, DMSO-d₆) :

| Signal (ppm) | Assignment |

|---|---|

| 8.35–8.22 | Acridine H2, H7 protons |

| 7.89–7.75 | Acridine H3, H6 protons |

| 6.48 (d, J=11 Hz) | Muconate H3 |

| 6.12 (d, J=11 Hz) | Muconate H2 |

X-ray Crystallography

Single-crystal analysis reveals:

- Space group : P2₁/c

- Unit cell parameters :

- a = 14.283 Å

- b = 7.891 Å

- c = 18.445 Å

- β = 102.76°

- Intermolecular distances :

- π-π stacking: 3.41 Å

- N–H···O hydrogen bonds: 2.89 Å

Chemical Reactions Analysis

Types of Reactions: Acridine;hexa-2,4-dienedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of conjugated double bonds in the hexa-2,4-dienedioic acid moiety makes it susceptible to electrophilic addition reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .

Scientific Research Applications

Acridine;hexa-2,4-dienedioic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a fluorescent probe for imaging and detecting biomolecules . In medicine, acridine derivatives are investigated for their potential anticancer and antimicrobial properties . Additionally, the compound finds applications in the industry as a precursor for the production of dyes and pigments .

Mechanism of Action

The mechanism of action of acridine;hexa-2,4-dienedioic acid involves its interaction with various molecular targets. Acridine derivatives are known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The conjugated double bonds in the hexa-2,4-dienedioic acid moiety may also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison of Acridine with Similar Compounds

Structural and Functional Analogues

Comparison of Hexa-2,4-dienedioic Acid with Similar Compounds

Isomeric and Functional Analogues

Q & A

Q. What are the optimal synthesis methods for acridine derivatives, and how do reaction conditions influence product purity?

Acridine derivatives are synthesized via nitration, reduction, or alkylation reactions. For example, nitration of acridine with nitric acid predominantly yields 2- and 4-nitroacridine, while reduction produces acridane (9,10-dihydroacridine). Purity depends on stoichiometric control, solvent selection (e.g., acidic media for nitration), and temperature modulation to suppress side products like dinitroacridines . Methodological recommendations:

- Use inert atmospheres to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to optimize yield.

- Purify products via recrystallization or column chromatography.

Q. How can researchers characterize the structural and electronic properties of acridine and hexa-2,4-dienedioic acid?

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement and structure solution. High-resolution data (>1.0 Å) improve accuracy in hydrogen atom positioning .

- Spectroscopy : NMR (¹H/¹³C) identifies substituent effects in acridine derivatives. For hexa-2,4-dienedioic acid, IR spectroscopy confirms carboxylic acid groups and conjugated double bonds .

- Computational tools : DFT calculations model π-π stacking interactions in acridine-based complexes .

Q. What experimental precautions are critical for handling hexa-2,4-dienedioic acid due to its reactivity and toxicity?

- Safety measures : Avoid inhalation (H335 hazard) and skin contact (H315/H319). Use local exhaust ventilation, grounded equipment, and PPE (gloves, goggles) .

- Stability : Store in cool, dry conditions away from oxidizers. Decomposition releases CO/CO₂, requiring fume hood use .

- Waste disposal : Collect contaminated solvents separately; avoid sewer release due to aquatic toxicity risks .

Q. How do pH and solvent systems affect the reactivity of hexa-2,4-dienedioic acid in hydrogenation or polymerization reactions?

- Hydrogenation : Acidic conditions (pH < 4) favor catalytic hydrogenation to adipic acid. Pd or Rh nanoparticles achieve higher yields (up to 69%) compared to Ru or Pt .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility for polymerization, while aqueous systems may hydrolyze the dienoic backbone .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the cytotoxicity of acridine derivatives?

Some acridine derivatives exhibit antitumor activity (e.g., DNA intercalation), while others show organ toxicity (e.g., respiratory irritation). Methodological strategies:

Q. What computational approaches are effective in modeling the reaction pathways of acridine in photoredox catalysis?

- TD-DFT : Simulates excited-state behavior, identifying charge-transfer states critical for photocatalysis.

- Kinetic isotope effects (KIE) : Validate proposed mechanisms (e.g., proton-coupled electron transfer) .

- Software : Gaussian or ORCA packages are recommended for modeling acridine’s redox potentials .

Q. How can researchers address discrepancies in reported catalytic efficiencies for hexa-2,4-dienedioic acid hydrogenation?

Studies report variable adipic acid yields (7–69%) depending on catalysts (Pd, Rh, Ru) and substrate isomerism (cis,trans vs. trans,trans). Mitigation strategies:

- Standardized conditions : Control temperature (80–120°C), H₂ pressure (10–50 bar), and catalyst loading (1–5 wt%).

- Isomer characterization : Use HPLC or GC-MS to verify substrate geometry pre-reaction .

- Surface analysis : TEM/XPS evaluates catalyst morphology and active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.